Cas no 2138121-05-6 (2-azaspiro5.6dodecan-1-one)
2-azaspiro5.6dodecan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-azaspiro5.6dodecan-1-one
- 2-azaspiro[5.6]dodecan-1-one
- 2138121-05-6
- EN300-1197981
-
- Inchi: 1S/C11H19NO/c13-10-11(8-5-9-12-10)6-3-1-2-4-7-11/h1-9H2,(H,12,13)
- InChI Key: WLVCFMKCQMEICY-UHFFFAOYSA-N
- SMILES: O=C1C2(CCCN1)CCCCCC2
Computed Properties
- Exact Mass: 181.146664230g/mol
- Monoisotopic Mass: 181.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 29.1Ų
2-azaspiro5.6dodecan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1197981-0.05g |
2-azaspiro[5.6]dodecan-1-one |
2138121-05-6 | 0.05g |
$888.0 | 2023-06-08 | ||
| Enamine | EN300-1197981-0.1g |
2-azaspiro[5.6]dodecan-1-one |
2138121-05-6 | 0.1g |
$930.0 | 2023-06-08 | ||
| Enamine | EN300-1197981-0.25g |
2-azaspiro[5.6]dodecan-1-one |
2138121-05-6 | 0.25g |
$972.0 | 2023-06-08 | ||
| Enamine | EN300-1197981-0.5g |
2-azaspiro[5.6]dodecan-1-one |
2138121-05-6 | 0.5g |
$1014.0 | 2023-06-08 | ||
| Enamine | EN300-1197981-1.0g |
2-azaspiro[5.6]dodecan-1-one |
2138121-05-6 | 1g |
$1057.0 | 2023-06-08 | ||
| Enamine | EN300-1197981-2.5g |
2-azaspiro[5.6]dodecan-1-one |
2138121-05-6 | 2.5g |
$2071.0 | 2023-06-08 | ||
| Enamine | EN300-1197981-5.0g |
2-azaspiro[5.6]dodecan-1-one |
2138121-05-6 | 5g |
$3065.0 | 2023-06-08 | ||
| Enamine | EN300-1197981-10.0g |
2-azaspiro[5.6]dodecan-1-one |
2138121-05-6 | 10g |
$4545.0 | 2023-06-08 | ||
| Enamine | EN300-1197981-50mg |
2-azaspiro[5.6]dodecan-1-one |
2138121-05-6 | 50mg |
$888.0 | 2023-10-03 | ||
| Enamine | EN300-1197981-100mg |
2-azaspiro[5.6]dodecan-1-one |
2138121-05-6 | 100mg |
$930.0 | 2023-10-03 |
2-azaspiro5.6dodecan-1-one Related Literature
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 2-azaspiro5.6dodecan-1-one
Recent Advances in the Study of 2-azaspiro[5.6]dodecan-1-one (CAS: 2138121-05-6): A Promising Scaffold in Medicinal Chemistry
The compound 2-azaspiro[5.6]dodecan-1-one (CAS: 2138121-05-6) has recently emerged as a significant scaffold in medicinal chemistry due to its unique structural features and potential therapeutic applications. This spirocyclic framework combines the rigidity of a spiro center with the flexibility of a nitrogen-containing heterocycle, making it an attractive target for drug discovery. Recent studies have highlighted its utility in the development of novel bioactive molecules, particularly in the areas of central nervous system (CNS) disorders and oncology.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of 2-azaspiro[5.6]dodecan-1-one into a series of potent and selective dopamine D3 receptor antagonists. The researchers found that the spirocyclic structure provided optimal spatial orientation for receptor binding while maintaining favorable pharmacokinetic properties. The lead compound in this series showed promising results in animal models of substance use disorders, with reduced off-target effects compared to previous generations of D3 antagonists.
In the field of oncology, a recent patent application (WO2023051234) disclosed novel kinase inhibitors featuring the 2-azaspiro[5.6]dodecan-1-one scaffold. The inventors reported that this core structure conferred improved selectivity against a panel of 50 kinases, with particular potency against FLT3 and TRK family kinases. Molecular modeling studies revealed that the spirocyclic nature of the compound allows for unique binding interactions in the ATP pocket of target kinases, potentially explaining the enhanced selectivity profile.
Synthetic methodologies for 2-azaspiro[5.6]dodecan-1-one have also seen significant advancements. A 2024 publication in Organic Letters described a novel asymmetric synthesis route that achieves the target compound in 5 steps with 78% overall yield and >99% enantiomeric excess. This breakthrough addresses previous challenges in accessing enantiopure forms of the scaffold, which is crucial for pharmaceutical applications where stereochemistry often determines biological activity.
Pharmacokinetic studies of derivatives containing the 2-azaspiro[5.6]dodecan-1-one moiety have shown generally favorable properties, including good metabolic stability and blood-brain barrier penetration. A recent ADME profiling study (Eur. J. Pharm. Sci., 2024) reported that the scaffold tends to confer moderate lipophilicity (logP ~2.5-3.5) with acceptable aqueous solubility, making it suitable for oral drug development. These characteristics, combined with the scaffold's synthetic tractability, suggest that 2-azaspiro[5.6]dodecan-1-one will continue to be an important building block in medicinal chemistry.
Looking forward, several pharmaceutical companies have included 2-azaspiro[5.6]dodecan-1-one derivatives in their preclinical pipelines. The scaffold's versatility is being explored in diverse therapeutic areas including inflammation, infectious diseases, and metabolic disorders. As synthetic methods continue to improve and our understanding of structure-activity relationships deepens, 2-azaspiro[5.6]dodecan-1-one is poised to make significant contributions to drug discovery in the coming years.
2138121-05-6 (2-azaspiro5.6dodecan-1-one) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)